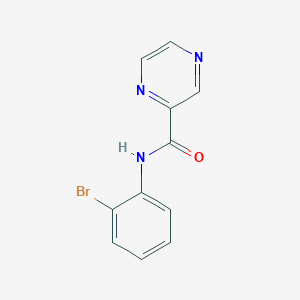![molecular formula C15H16N2O B5142876 N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancy cells. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways involved in B-cell survival and proliferation. This ultimately leads to growth inhibition and apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has also been shown to penetrate the blood-brain barrier, which may make it a potential treatment option for central nervous system lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has several advantages for lab experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has limitations, including its potential for off-target effects and toxicity, as well as the need for further evaluation in clinical trials.
Direcciones Futuras
There are several future directions for the development and evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate. These include:
1. Further evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in preclinical models of B-cell malignancies, including combination therapies with other targeted agents.
2. Clinical evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in patients with B-cell malignancies, including CLL and NHL.
3. Exploration of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate as a treatment option for central nervous system lymphoma.
4. Development of biomarkers to predict response to N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate and monitor treatment efficacy.
5. Investigation of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in other B-cell disorders, such as autoimmune diseases.
In conclusion, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further evaluation in preclinical and clinical studies is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate involves several steps, including the reaction of 3-methyl-4-(4-pyridinyl)benzaldehyde with propanoyl chloride to form N-(3-methyl-4-(4-pyridinyl)phenyl)propanamide. This intermediate is then reacted with trifluoroacetic anhydride to yield N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate trifluoroacetate.
Aplicaciones Científicas De Investigación
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate inhibits BTK activity and downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancy cells. In vivo studies have demonstrated that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
N-(3-methyl-4-pyridin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-15(18)17-13-4-5-14(11(2)10-13)12-6-8-16-9-7-12/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNBUCBLPCXSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)
![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)